ML-9 is a synthetic organic compound primarily known for its role as a selective inhibitor of Myosin Light Chain Kinase (MLCK) [ [], [], [], [], [], [], [], [], [], [] ]. MLCK is a key enzyme responsible for the phosphorylation of myosin regulatory light chains, a crucial step in smooth muscle contraction and other cellular processes involving myosin activity.
ML-9 is classified as a small molecule inhibitor, specifically targeting myosin light chain kinase. It has been identified as a lysosomotropic agent that influences autophagic processes within cells. The compound is derived from various synthetic pathways that allow for its effective use in laboratory settings.
The synthesis of ML-9 typically involves multi-step organic reactions, although specific detailed methodologies are not extensively documented in the available literature. The compound can be synthesized through conventional organic chemistry techniques such as:
While specific parameters for ML-9 synthesis are not widely published, similar compounds often utilize methods like Friedel-Crafts acylation or other coupling reactions to achieve high yields and purity.
ML-9's molecular structure is characterized by its ability to interact with various kinases, which is crucial for its function as an inhibitor.
The three-dimensional conformation of ML-9 allows it to fit into the active sites of target kinases, thereby inhibiting their activity effectively.
ML-9 participates in several notable chemical reactions:
These reactions illustrate ML-9's dual role in both inhibiting kinase activity and modulating autophagy.
The mechanism of action for ML-9 involves multiple pathways:
This multifaceted mechanism highlights its potential therapeutic applications in cancer treatment.
ML-9 exhibits several important physical and chemical properties:
These properties are crucial for its application in biological experiments and therapeutic contexts.
ML-9 has several significant applications in scientific research:
ML-9 (1-(5-Chloronaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine) is a naphthalene sulphonamide derivative that competitively targets the ATP-binding site of myosin light chain kinase (MLCK). Its inhibitory action primarily arises from the chloronaphthalene sulphonamide moiety, which mimics ATP's adenine ring system, enabling direct competition for the kinase catalytic pocket [3] [5]. The homopiperazine group facilitates hydrophobic interactions with conserved residues in the catalytic cleft, enhancing binding stability. Kinetic studies reveal that ML-9 binds MLCK with a dissociation constant (Ki) of 4 μM, significantly lower than its affinity for protein kinase A (PKA; Ki = 32 μM) or protein kinase C (PKC; Ki = 54 μM) [5] [9]. This selectivity is attributed to steric complementarity between ML-9’s sulfonamide group and a hydrophobic subdomain unique to MLCK’s catalytic site. Mutagenesis studies indicate that residues Lys⁵⁶¹ and Asp⁶⁰² in smooth muscle MLCK are critical for high-affinity ML-9 binding, as their substitution reduces inhibitory potency by >80% [1].
Table 1: Binding Affinity of ML-9 for Key Kinases
Kinase Target | Ki (μM) | Inhibition Type | Structural Basis |
---|---|---|---|
MLCK | 4.0 | Competitive | Chloronaphthalene sulphonamide mimics ATP adenine ring |
PKA | 32.0 | Competitive | Lower steric complementarity |
PKC | 54.0 | Competitive | Hydrophobic subdomain mismatch |
Akt | 8.2 | Competitive | Partial overlap with ATP-binding pocket |
ML-9 exhibits distinct selectivity patterns compared to structurally related inhibitors like ML-7 (1-(5-Iodonaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine). While both compounds share the homopiperazine backbone, ML-7’s iodo-substitution enhances its MLCK affinity (Ki = 0.3 μM) but reduces specificity, increasing off-target effects on Ca²⁺/calmodulin-dependent kinase II (CaMKII) [3] [5]. ML-9 demonstrates broader polypharmacology, inhibiting stromal interaction molecule 1 (STIM1; IC₅₀ = 10 μM) and store-operated calcium entry (SOCE), effects not observed with ML-7 [9] [10]. Additionally, ML-9 modulates TRP channels: it inhibits TRPC6 currents (IC₅₀ = 7.8 μM) while potentiating TRPC7 activity, contrasting with ML-7’s uniform inhibition of both channels [1]. Among naphthalene sulphonamides, structure-activity relationship (SAR) studies indicate that:
Table 2: Selectivity Profiles of Naphthalene Sulphonamide Kinase Inhibitors
Compound | MLCK Ki (μM) | Key Off-Targets | TRPC6 Modulation | Unique Actions |
---|---|---|---|---|
ML-9 | 4.0 | Akt, PKC, STIM1 | Inhibition (IC₅₀ = 7.8 μM) | Induces autophagy; inhibits SOCE |
ML-7 | 0.3 | CaMKII, PKA | Inhibition | Higher cardiovascular effects |
HA-1077 | 20.0* | ROCK, PKC | Not studied | Clinically approved for cerebral vasospasm |
*Estimated from functional assays [4] [6]
While ML-9 is classically described as an ATP-competitive MLCK inhibitor, emerging evidence suggests complex, non-competitive actions on ion channels and signaling proteins:
These findings reveal a "dual-target" mechanistic model: ML-9’s canonical competitive MLCK inhibition operates at low concentrations (1–10 μM), while allosteric ion channel modulation dominates at higher doses (>20 μM). Controversy persists regarding physiological relevance, as MLCK-independent TRPC6 inhibition occurs at concentrations overlapping those required for MLCK suppression (IC₅₀ = 7.8 μM vs. 4 μM) [1] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7